![molecular formula C13H13F2NO2 B2868057 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one CAS No. 2361721-67-5](/img/structure/B2868057.png)
1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one
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Overview
Description
1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one involves the inhibition of specific enzymes that are involved in the progression of diseases. For instance, this compound has been shown to inhibit the activity of beta-secretase, which is responsible for the production of beta-amyloid peptides that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, the compound has shown promising results in inhibiting the activity of specific enzymes that are involved in the progression of diseases. This inhibition may lead to a reduction in the production of disease-causing agents, thus slowing down the progression of the disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one in lab experiments is its potential as a drug candidate. This compound has shown promising results in inhibiting the activity of specific enzymes that are involved in the progression of diseases. However, one of the limitations of using this compound is the lack of information on its biochemical and physiological effects.
Future Directions
There are several future directions for the research on 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one. One of the directions is to investigate its potential as a drug candidate for diseases such as cancer and Alzheimer's. Another direction is to study the biochemical and physiological effects of this compound in more detail to understand its mechanism of action better. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one can be achieved through a multistep process. One of the methods involves the reaction of 6-bromo-3,4-dihydroquinoline-2(1H)-one with difluoromethoxyacetyl chloride in the presence of triethylamine. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to obtain the final product.
Scientific Research Applications
1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one has been studied for its potential applications in different fields of scientific research. One of the significant areas of research is its application in drug discovery. This compound has shown promising results in inhibiting the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's.
properties
IUPAC Name |
1-[6-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c1-2-12(17)16-7-3-4-9-8-10(18-13(14)15)5-6-11(9)16/h2,5-6,8,13H,1,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEJTAIPCQHMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC(=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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